molecular formula C9H10N4 B014944 N6-methylquinoxaline-5,6-diamine CAS No. 888037-23-8

N6-methylquinoxaline-5,6-diamine

Cat. No.: B014944
CAS No.: 888037-23-8
M. Wt: 174.2 g/mol
InChI Key: ZKYWREIEORYBJU-UHFFFAOYSA-N
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Description

6-N-methylquinoxaline-5,6-diamine is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse biological and pharmacological activities. Quinoxalines are characterized by a fused benzene and pyrazine ring structure, making them an essential class of compounds in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-N-methylquinoxaline-5,6-diamine typically involves the condensation of 1,2-diaminobenzene with 1,2-dicarbonyl compounds. One efficient method includes the reaction of 1,2-diaminobenzene with α-aminoxylated 1,3-dicarbonyl compounds under acidic conditions . Another method involves the use of titanium silicate-1 as a catalyst in methanol at room temperature, which provides high yields and is scalable to industrial production .

Industrial Production Methods

Industrial production of quinoxaline derivatives, including 6-N-methylquinoxaline-5,6-diamine, often employs catalytic processes to enhance yield and efficiency. The use of recyclable catalysts like titanium silicate-1 and environmentally friendly solvents such as methanol are common practices in large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

6-N-methylquinoxaline-5,6-diamine undergoes various chemical reactions, including:

Biological Activity

N6-Methylquinoxaline-5,6-diamine, a derivative of quinoxaline, has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by case studies and research findings.

Quinoxaline derivatives are known for their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. This compound is particularly notable for its potential in medicinal chemistry due to its structural features that allow for various interactions with biological targets .

2. Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-methylquinoxaline with suitable amines under controlled conditions. The resulting compound can be further modified to enhance its biological activity. Various synthetic routes have been explored to optimize yield and purity .

3.1 Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that compounds containing the quinoxaline nucleus can effectively inhibit the growth of various bacterial strains. For instance, derivatives have demonstrated effective activity against both Gram-positive and Gram-negative bacteria .

CompoundActivityReference
This compoundAntibacterial
Quinoxaline derivativesAntifungal
Quinoxaline derivativesAntiviral (against CBV5)

3.2 Anticancer Properties

Research indicates that this compound and its derivatives can act as potent anticancer agents. A study focused on 3-methylquinoxalines found that certain derivatives exhibited cytotoxic effects against human cancer cell lines such as HepG-2 and MCF-7. The most promising compounds showed IC50 values comparable to established chemotherapeutics like sorafenib .

CompoundCell LineIC50 (µM)Mechanism
11e (derivative)HepG-22.1 - 9.8VEGFR-2 inhibition
11e (derivative)MCF-72.1 - 9.8Apoptosis induction

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Antimicrobial : It disrupts bacterial cell wall synthesis and interferes with metabolic pathways.
  • Anticancer : It induces apoptosis through caspase activation and cell cycle arrest at the G2/M phase .

4.1 Antiviral Activity

A systematic review highlighted the antiviral potential of quinoxaline derivatives against coxsackievirus B5 (CBV5). Compounds were shown to inhibit viral entry and replication by targeting specific viral proteins .

4.2 In Vitro Studies

In vitro studies demonstrated that this compound derivatives could significantly reduce cell viability in cancer cell lines while sparing normal cells from cytotoxic effects .

5. Conclusion

This compound represents a promising compound within the realm of medicinal chemistry due to its diverse biological activities and potential therapeutic applications. Ongoing research continues to explore its efficacy and mechanisms of action in various disease models.

Properties

IUPAC Name

6-N-methylquinoxaline-5,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-11-6-2-3-7-9(8(6)10)13-5-4-12-7/h2-5,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYWREIEORYBJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C2=NC=CN=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of N-methyl-5-nitroquinoxalin-6-amine (1.3 g, 6.4 mmol) in MeOH (100 mL) was added hydrazine hydrate (1.27 g, 25.5 mmol) and Raney Ni (0.2 g). The mixture was stirred at room temperature for 1 h. The mixture was then filtered, and the filtrate was concentrated under reduce pressure to give N6-methylquinoxaline-5,6-diamine as a black solid (1.14 g, yield 100%). ESI MS: m/z 175.1 [M+H]+.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
1.27 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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